molecular formula C24H24N2O B4412347 1-(4-biphenylylcarbonyl)-N-phenyl-3-piperidinamine

1-(4-biphenylylcarbonyl)-N-phenyl-3-piperidinamine

Cat. No. B4412347
M. Wt: 356.5 g/mol
InChI Key: DYJHYXCTUXYFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylcarbonyl)-N-phenyl-3-piperidinamine, also known as BPN14770, is a small molecule drug that has been studied for its potential therapeutic effects on neurological disorders. This compound has shown promising results in preclinical studies and has the potential to be a valuable tool in the treatment of various neurological conditions.

Mechanism of Action

1-(4-biphenylylcarbonyl)-N-phenyl-3-piperidinamine works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D). This enzyme is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which plays a critical role in neuronal signaling and plasticity. By inhibiting PDE4D, this compound increases cAMP levels and enhances neuronal signaling, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased cAMP levels, enhanced neuronal signaling, and improved synaptic plasticity. It has also been shown to reduce inflammation and oxidative stress, which are known to contribute to neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-biphenylylcarbonyl)-N-phenyl-3-piperidinamine is its specificity for PDE4D, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several potential future directions for the study of 1-(4-biphenylylcarbonyl)-N-phenyl-3-piperidinamine. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is the development of more potent and selective PDE4D inhibitors based on the structure of this compound. Finally, there is potential for the use of this compound as a research tool to investigate the role of cAMP signaling in neuronal function and plasticity.

Scientific Research Applications

1-(4-biphenylylcarbonyl)-N-phenyl-3-piperidinamine has been studied extensively for its potential therapeutic effects on neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has been shown to improve cognitive function and memory in animal models of these diseases.

properties

IUPAC Name

(3-anilinopiperidin-1-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c27-24(21-15-13-20(14-16-21)19-8-3-1-4-9-19)26-17-7-12-23(18-26)25-22-10-5-2-6-11-22/h1-6,8-11,13-16,23,25H,7,12,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJHYXCTUXYFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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